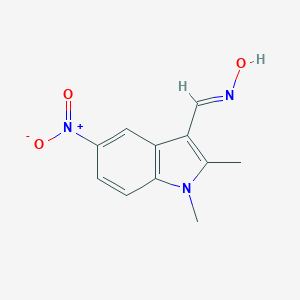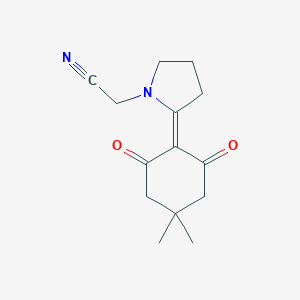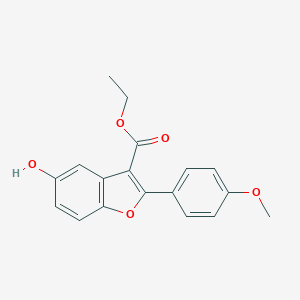![molecular formula C17H12N2O2S B421483 3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaene-11,20-dione](/img/structure/B421483.png)
3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaene-11,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydro1benzothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-6,13-dione is a complex heterocyclic compound that features a unique fusion of benzothiophene, pyrimidine, and isoindole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro1benzothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-6,13-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate benzothiophene derivatives with pyrimidine and isoindole intermediates under controlled conditions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydro1benzothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-6,13-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
7,8,9,10-Tetrahydro1benzothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-6,13-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydro1benzothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-6,13-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4[3H]one
- 5-(Benzhydrylsulfanyl)-9,10,11,12-tetrahydro-8H-benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 11-Methyl-5-phenyl-9,10,11,12-tetrahydro-8H-benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
Uniqueness
7,8,9,10-Tetrahydro1benzothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-6,13-dione stands out due to its unique fusion of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H12N2O2S |
|---|---|
Molecular Weight |
308.4g/mol |
IUPAC Name |
3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaene-11,20-dione |
InChI |
InChI=1S/C17H12N2O2S/c20-15-13-11-7-3-4-8-12(11)22-17(13)19-14(18-15)9-5-1-2-6-10(9)16(19)21/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
BQJVAODAWLSKRC-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=NC3=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=NC3=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-phenylthieno[3,2-d][1,3]oxazin-4-one](/img/structure/B421400.png)
![16-methoxy-7-phenyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one](/img/structure/B421404.png)
![3-Benzyl-8-bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421406.png)
![Ethyl 2-[(azepan-1-ylacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421410.png)
![4-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B421411.png)

![3-bromo-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B421417.png)
![2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE](/img/structure/B421418.png)

![2-phenyl-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one](/img/structure/B421422.png)
methanone](/img/structure/B421424.png)

![2-[(7-cyclohexyl-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene)amino]ethanol](/img/structure/B421428.png)
![ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B421430.png)
